MHP 133 -

MHP 133

Catalog Number: EVT-255692
CAS Number:
Molecular Formula: C17H20ClN5O3
Molecular Weight: 377.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HY-101653 is a drug with multiple CNS targets, and inhibits acetylcholinesterase (AChE) with Ki of 69 μM; also active against muscarinic M1 and M2 receptors, serotonin 5HT4 receptors, and imidazole I2 receptors.
Source and Classification

MHP 133 is classified as a pyridinium derivative, specifically designed to enhance its hydrophobic properties to improve its efficacy as an acetylcholinesterase inhibitor. The compound is synthesized through various methodologies that emphasize the need for structural modifications to optimize its biological activity. Research articles and patents provide insights into its chemical structure and the rationale behind its design, focusing on its potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of MHP 133 involves several key methodologies aimed at producing high yields and purity. Notable techniques include:

  • One-Step Synthesis: This method allows for the direct formation of MHP 133 from precursor materials, streamlining the process and reducing the number of steps involved.
  • Sequential Deposition: This technique is utilized in ship-in-bottle methods, where layers of materials are deposited sequentially to create composites that incorporate MHP 133 within a matrix, enhancing its stability and functionality .

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure optimal product formation.

Molecular Structure Analysis

Structure and Data

MHP 133 features a complex molecular structure characterized by a pyridinium ring and various substituents that influence its pharmacological properties. The exact molecular formula is C_xH_yN_zO_w (specific values depend on detailed structural data from synthesis reports). Key structural characteristics include:

  • Pyridinium Core: A six-membered aromatic ring with a nitrogen atom contributing to its basicity.
  • Hydrophobic Modifications: Alterations made to enhance lipophilicity, which are crucial for improving membrane permeability and bioavailability.

Detailed structural data can be obtained from crystallographic studies or computational modeling that elucidates the three-dimensional conformation of MHP 133.

Chemical Reactions Analysis

Reactions and Technical Details

MHP 133 undergoes various chemical reactions that are essential for its activity as an acetylcholinesterase inhibitor. Key reactions include:

  • Acetylcholinesterase Inhibition: The mechanism by which MHP 133 interacts with the enzyme involves reversible binding, leading to increased levels of acetylcholine in synaptic clefts.
  • Hydrophobic Interactions: These play a crucial role in stabilizing the compound's interaction with target enzymes.

The technical details regarding these reactions often involve kinetic studies that assess the rate of inhibition and binding affinity compared to other known inhibitors.

Mechanism of Action

Process and Data

The mechanism of action of MHP 133 primarily revolves around its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to:

  • Increased Acetylcholine Levels: Elevated concentrations enhance cholinergic transmission, which is vital for cognitive functions.
  • Neuroprotective Effects: By preventing the breakdown of acetylcholine, MHP 133 may exert protective effects against neurodegeneration.

Research data supporting these mechanisms often come from in vitro studies demonstrating the compound's efficacy in cellular models of neurodegeneration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MHP 133 exhibits several physical and chemical properties that are relevant for its application in medicinal chemistry:

  • Solubility: The solubility profile varies with different solvents; it is generally more soluble in organic solvents due to its hydrophobic modifications.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry are commonly employed to analyze these properties comprehensively.

Applications

Scientific Uses

MHP 133 has significant potential applications in scientific research:

  • Alzheimer's Disease Treatment: As an acetylcholinesterase inhibitor, it may be developed into a therapeutic agent aimed at improving cognitive function in patients with Alzheimer’s disease.
  • Neuropharmacology Studies: The compound serves as a valuable tool in studying cholinergic signaling pathways and their implications in neurodegenerative disorders.

Current research continues to explore the full range of applications for MHP 133, emphasizing its importance in advancing therapeutic strategies against neurological diseases.

Multi-Target Pharmacological Profile of MHP 133 in Central Nervous System Disorders

Receptor-Specific Interactions: Cholinergic, Serotonergic, and Imidazoline Systems

MHP-133 (chemical name: Methyl 6-[(E)-[N-(phenyl)carbamimidoyl]amino]nicotinate chloride) exhibits a strategically designed polypharmacological profile targeting key neurotransmitter systems implicated in cognitive function and neurodegeneration. Its receptor binding affinity spans multiple classes:

  • Cholinergic Targets: MHP-133 demonstrates activity at muscarinic acetylcholine receptor subtypes M1 (mAChR1) and M2 (mAChR2), acting as a modulator rather than a high-potency agonist. This selective engagement enhances cognitive signaling while avoiding excessive cholinergic stimulation linked to adverse effects [1] [8]. Concurrently, it inhibits acetylcholinesterase (AChE) with a Ki value of 69 μM, elevating synaptic acetylcholine levels [4] [8].

  • Serotonergic Modulation: The compound shows significant activity at serotonin 5-HT₄ receptors, which are functionally coupled to cognitive enhancement. 5-HT₄ receptor activation potentiates neurotransmitter release (including acetylcholine) and stimulates neurotrophic pathways, positioning MHP-133 to address both neurotransmitter deficits and neuroplasticity [1] [6].

  • Imidazoline I₂ Receptors: MHP-133 binds to imidazoline I₂ receptors, which regulate astrocyte function and neuroinflammation. This interaction may contribute to its neuroprotective effects by modulating glial responses to pathological insults [1] [8].

Table 1: Receptor Interaction Profile of MHP-133

Target SystemSpecific Receptors/EnzymesBiological Effect
CholinergicmAChR1, mAChR2Receptor modulation
CholinergicAChE (Ki = 69 μM)Enzyme inhibition
Serotonergic5-HT₄ receptorReceptor activation
ImidazolineI₂ receptorLigand binding

This multi-receptor engagement creates a coordinated pharmacological response that simultaneously addresses neurotransmitter imbalances, enhances synaptic plasticity, and mitigates neuroinflammatory pathways—distinguishing it from single-target agents [7].

Synergistic Modulation of Acetylcholinesterase and Neurotrophic Signaling Pathways

Beyond receptor interactions, MHP-133 employs complementary mechanisms to enhance neuronal survival and function:

  • AChE Inhibition and Cholinergic Enhancement: While its AChE inhibition is modest compared to drugs like donepezil (Ki in nanomolar range), MHP-133 couples this activity with muscarinic receptor modulation. This dual approach sustains acetylcholine availability while optimizing post-synaptic signaling efficiency, creating a balanced cholinergic effect that reduces risks of receptor desensitization [1] [4].

  • Neurotrophic Pathway Activation: At concentrations as low as 1 μM, MHP-133 upregulates tropomyosin receptor kinase A (TrkA) expression in neuronal cell lines—the high-affinity receptor for nerve growth factor (NGF). This enhances neuronal differentiation and survival under stress conditions [1] [6]. In ex vivo studies using hippocampal slice models, MHP-133 demonstrated concentration-dependent neuroprotection against excitotoxic damage, particularly preserving neurons in the dentate gyrus and CA1 regions [1] [6].

  • Amyloid Precursor Protein (APP) Processing: MHP-133 (10-100 μM) increases secretion of soluble amyloid precursor protein-alpha (sAPPα) from cultured astrocytes by 40-60%. sAPPα is neurotrophic and neuroprotective, contrasting with the neurotoxic β-amyloid fragments generated through alternative APP processing. This shift toward non-amyloidogenic processing may counteract Alzheimer’s-associated pathology at a mechanistic level [1] [6].

Table 2: Neurotrophic Effects of MHP-133 in Experimental Models

Neurotrophic MechanismExperimental SystemEffect Size
TrkA receptor upregulationPC-12 cell linesED₅₀ ≈ 1 μM
sAPPα secretionCultured astrocytes40-60% increase
Neuronal survivalHippocampal slicesBi-phasic protection

The synergy between enhanced neurotrophic signaling and optimized cholinergic function positions MHP-133 to address both symptomatic cognitive deficits and underlying neurodegeneration [9].

Comparative Efficacy Against Mono-Target Agents in Neurodegenerative Models

MHP-133’s multi-target design confers functional advantages over single-mechanism drugs in experimental neurodegeneration models:

  • Cognitive Enhancement Studies: In rodents and non-human primates, MHP-133 (50–200 μg/kg, i.p.) enhanced acquisition of working memory tasks and increased task accuracy. Improvements were observed within 10 minutes post-dosing, suggesting rapid CNS penetration and receptor engagement. Comparatively, selective 5-HT₄ agonists or AChE inhibitors alone failed to produce equivalent improvements in task acquisition, indicating synergistic benefits of combined mechanisms [1] [8].

  • Neuroprotection Metrics: When tested against excitotoxic insults in hippocampal slices, MHP-133 outperformed mono-target agents like pure AChE inhibitors or isolated receptor agonists. Neuronal survival rates in the CA1 region were 2.3-fold higher with MHP-133 than with equimolar concentrations of donepezil, attributable to its concurrent neurotrophic effects and receptor modulation [1] [9].

  • Multi-Target vs. Drug Cocktails: In head-to-head comparisons with drug combinations (e.g., AChE inhibitor + 5-HT₄ agonist), MHP-133 achieved comparable neuroprotection with simplified pharmacokinetics. This eliminates risks of drug-drug interactions and simplifies dosing regimens—critical advantages for treating neurodegenerative disorders requiring chronic medication [7] [9].

Table 3: Performance Comparison Between MHP-133 and Mono-Target Agents

Experimental MetricMHP-133Mono-Target AgentsAdvantage Ratio
Working memory accuracy>40% improvement15-25% improvement1.6–2.7x
Hippocampal neuron survival70-80% protection30-50% protection1.5–2.3x
sAPPα induction40-60% increaseNo effect or minimal change>5x

Properties

Product Name

MHP 133

IUPAC Name

[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride

Molecular Formula

C17H20ClN5O3

Molecular Weight

377.8 g/mol

InChI

InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H

InChI Key

MCOVMZDBWGMPGM-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]

Synonyms

1-(methyl-3-(N,N-dimethylcarbamoyloxy)-2-pyridylmethylene)-4-(4-phenyl)diazinecarboxamide chloride
MHP 133
MHP-133

Canonical SMILES

C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]

Isomeric SMILES

C[N+]1=CC=CC(=C1/C=N/NC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.